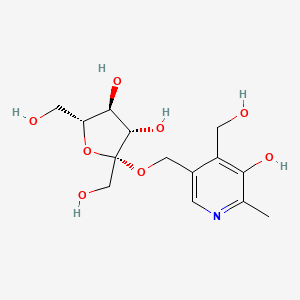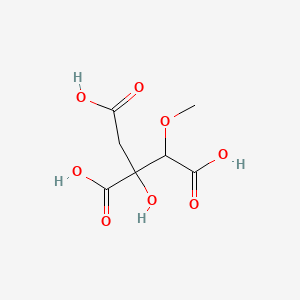
Sodium;(5-acetamido-2-hydroxyphenyl) sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(5-acetamido-2-hydroxyphenyl) sulfate, also known as PAS-Na, is a derivative of para-aminosalicylic acid (PAS). It has a molecular weight of 269.203 and a molecular formula of C8H8NNaO6S .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 8 hydrogen atoms, 1 sodium atom, 1 nitrogen atom, 6 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Environmental and Water Treatment
- Sulfate in Drinking Water: Research focused on the health effects of sulfate in drinking water, specifically regarding the absence of a significant dose-response association between acute exposure to sodium sulfate and diarrhea, indicating the need for further research before regulating sulfate in drinking water (Backer et al., 2001).
Energy Storage
- Sodium Metal Anodes: Advances in sodium-metal batteries, including sodium sulfur and sodium selenium batteries, highlight the distinctive chemical and physical properties of sodium metal and its electrochemical behavior, underscoring its potential in emerging energy storage systems (Lee et al., 2019).
Nanobioremediation
- Degradation of Surfactants: Nanotechnology's role in the environmental cleanup, specifically for the remediation of sodium dodecyl sulfate (SDS), a commonly used surfactant in detergents, indicates potential strategies for minimizing its environmental impact through bacterial degradation and nanotechnological interventions (Yadav et al., 2021).
Environmental Chemistry
- Sodium Bicarbonate Production: Reviews on CO2 reuse processes, including the synthesis of sodium bicarbonate, provide insights into sustainable methods to reduce greenhouse gas emissions and utilize CO2 as a raw material, highlighting sodium bicarbonate's importance across various industries (Bonfim-Rocha et al., 2019).
Soil and Agricultural Chemistry
- Effects of Na2SO4 on Plants: Studies comparing the effects of sodium sulfate (Na2SO4) to sodium chloride (NaCl) on plants suggest that Na2SO4 might be more inhibitory than NaCl for the growth of several species, emphasizing the need for more focused research on Na2SO4's impact on plant biochemistry and physiology (Reginato et al., 2021).
Eigenschaften
IUPAC Name |
sodium;(5-acetamido-2-hydroxyphenyl) sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6S.Na/c1-5(10)9-6-2-3-7(11)8(4-6)15-16(12,13)14;/h2-4,11H,1H3,(H,9,10)(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFRSAAGHPZJQJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Methylhexahydro-1H-pyrrolo[1,2-c]imidazole](/img/structure/B583064.png)



![Carbamic acid, [[2-fluoro-2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-](/img/no-structure.png)
![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)
![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)

![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-one]](/img/structure/B583081.png)

